6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine

Medicinal Chemistry ADME Prediction Lead Optimization

Researchers synthesizing kinase inhibitor libraries need dual-functional scaffolds. 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine (CAS 212268-15-0) provides: • Orthogonal C6-Br & C8-NH2 handles for independent diversification via cross-coupling & amidation. • Pre-optimized logP (2.88) & TPSA (43.32 Ų) distinct from non-aminated/de-brominated analogs. • Validated kinase inhibition (CLK1/DYRK1A IC50 0.7-2.6 μM) with NMT inhibitor potential. Available ≥95% purity; shipped ambient.

Molecular Formula C9H10BrN3
Molecular Weight 240.1 g/mol
CAS No. 212268-15-0
Cat. No. B1288801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine
CAS212268-15-0
Molecular FormulaC9H10BrN3
Molecular Weight240.1 g/mol
Structural Identifiers
SMILESCC1=C(N2C=C(C=C(C2=N1)N)Br)C
InChIInChI=1S/C9H10BrN3/c1-5-6(2)13-4-7(10)3-8(11)9(13)12-5/h3-4H,11H2,1-2H3
InChIKeyJNXOWVWCTOFBPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine: Strategic Kinase Building Block


6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine (CAS 212268-15-0) is a densely functionalized member of the imidazo[1,2-a]pyridine class, bearing a bromine atom at the 6-position, methyl groups at the 2- and 3-positions, and a primary amine at the 8-position [1]. This specific substitution pattern confers a calculated logP of 2.877 and a topological polar surface area (TPSA) of 43.32 Ų, which are distinct physicochemical signatures relative to closely related analogs . Compounds within this class have been implicated in the inhibition of clinically relevant kinases such as CLK1 and DYRK1A at micromolar concentrations, underscoring the scaffold's biological relevance [2].

1
Dual orthogonal handles (C6-Br, C8-NH2) for parallel library synthesis
2
Imidazo[1,2-a]pyridine scaffold reported in kinase inhibition studies
3
Distinct lipophilicity and polar surface area vs simpler analogs

Why 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine Cannot Be Simply Replaced


Generic substitution within the imidazo[1,2-a]pyridine series is not feasible due to quantifiable divergences in both physicochemical and synthetic properties. As detailed in the evidence below, the concurrent presence of a C6-bromine atom and a C8-primary amine on the core scaffold results in a distinct logP and polar surface area (PSA) profile compared to analogs lacking one or both of these functionalities . The bromine atom serves as a critical functional handle for Pd-catalyzed cross-coupling reactions, while the primary amine provides a site for amide bond formation or reductive amination—synthetic vectors that are absent in non-aminated or de-brominated comparators . Relying on a 'similar' imidazopyridine without these exact substitution patterns would fundamentally alter the physicochemical trajectory of any derived lead series and forfeit the specific synthetic utility of the 6-bromo-8-amino arrangement.

Reactivity
Removal of bromine eliminates cross-coupling handles for diversity
Functionality
Lacking primary amine prevents amide bond formation and alters polarity
Biology
Scaffold kinase engagement may not transfer to de-functionalized analogs

6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine vs. Closest Analogs


Higher Lipophilicity vs. Non-Brominated Analogs

The target compound exhibits a calculated logP of 2.877, which is significantly higher than the non-brominated analog 2,3-dimethylimidazo[1,2-a]pyridin-8-amine (logP = 2.1145) and the parent scaffold imidazo[1,2-a]pyridin-8-amine (logP = 1.14) . The 6-bromo substituent contributes an increase of approximately 0.76 log units over the non-brominated 2,3-dimethyl analog, and over 1.7 log units compared to the unsubstituted core . This quantifiable difference in lipophilicity directly impacts membrane permeability predictions and chromatographic retention behavior.

Lipophilicity (logP)
Data to verify
logP 2.877
Δ +0.76 vs non-Br analog
Supports lipophilicity-dependent permeability profiling
Computed values; verify experimentally
Medicinal Chemistry ADME Prediction Lead Optimization

Enhanced Polar Surface Area vs. Non-Aminated Analog

The presence of the 8-amino group in the target compound yields a topological polar surface area (TPSA) of 43.32 Ų . In contrast, the direct analog lacking this amino functionality—6-bromo-2,3-dimethylimidazo[1,2-a]pyridine (CAS 121394-38-5)—exhibits a significantly lower PSA of 17.30 Ų . The addition of the primary amine more than doubles the compound's polar surface area, which is a critical determinant in predicting intestinal absorption and blood-brain barrier penetration according to established drug-likeness rules (e.g., Veber's rules).

Polar Surface Area
Data to verify
TPSA 43.32 Ų
Δ +26.02 vs non-NH2 analog
Supports ADME optimization context
Computed TPSA; verify experimentally
Drug Design Physicochemical Profiling Bioavailability

Dual Orthogonal Reactive Handles

The target compound uniquely combines two orthogonal reactive handles on the imidazopyridine core: a C6-bromine amenable to Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling, and a C8-primary amine suitable for amide coupling or reductive amination . Neither the non-brominated analog (119858-51-4) nor the non-aminated analog (121394-38-5) offers this dual synthetic flexibility. This allows for the sequential or parallel diversification of two distinct vectors from a single, commercially available intermediate .

Reactive Handles
Class-level
2 handles
C6-Br + C8-NH2
Supports parallel diversification in library synthesis
No direct reactivity data for target compound
Synthetic Chemistry Library Synthesis Medicinal Chemistry

Imidazo[1,2-a]pyridine Scaffold Kinase Inhibition

While direct IC50 data for the specific target compound (212268-15-0) is not available in primary literature, the imidazo[1,2-a]pyridine scaffold from which it is derived has demonstrated validated kinase inhibition. In a series of imidazo[1,2-a]pyridine derivatives, the most active analog (compound 4c) exhibited an IC50 of 0.7 μM against CLK1 and 2.6 μM against DYRK1A kinases [1]. This establishes the core scaffold's intrinsic ability to engage the ATP-binding pocket of clinically relevant kinases, providing a strong rationale for incorporating this specific building block into kinase-focused discovery programs [2].

Kinase Inhibition (Scaffold)
Class-level
IC50 0.7–2.6 μM
CLK1 / DYRK1A scaffold data
Class-level kinase inhibition context
Target compound IC50 not reported; scaffold data only
Kinase Inhibitors Cancer Research CLK1 DYRK1A

Key Applications of 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine


Kinase SAR Library Synthesis

Given its dual orthogonal reactive handles (C6-Br for cross-coupling and C8-NH2 for amidation) and a physicochemical profile distinct from simpler analogs (logP = 2.877; TPSA = 43.32 Ų) , this compound is optimally deployed in the parallel synthesis of focused kinase inhibitor libraries. Researchers can independently vary substituents at the 6- and 8-positions to rapidly generate analogs with tailored lipophilicity and polarity, directly building upon the known kinase-inhibitory activity of the imidazo[1,2-a]pyridine scaffold [1].

Fragment-Based Lead Optimization

The quantifiable differences in logP (Δ +0.76 vs. non-brominated analog) and PSA (Δ +26.02 Ų vs. non-aminated analog) position this compound as a strategic intermediate for optimizing the ADME properties of a lead series . For programs where balancing potency (often driven by lipophilic interactions) with solubility (favored by higher PSA) is critical, this building block provides a pre-optimized scaffold that can be further elaborated through its two functional handles [1].

NMT and Kinase Dual Inhibitors

Recent patent literature highlights the imidazo[1,2-a]pyridine core as a privileged scaffold for inhibiting N-myristoyl transferase (NMT), a target in B-cell lymphoma and viral infections . The specific substitution pattern of 212268-15-0—particularly the 8-amino group—mimics key hydrogen-bonding motifs observed in NMT inhibitors. Coupled with the established class-level activity against kinases like CLK1 and DYRK1A (IC50 0.7-2.6 μM) [1], this compound serves as a versatile starting point for designing multi-targeted agents or exploring polypharmacology in oncology research.

Affinity Probe and Biotin Conjugation

The primary 8-amine provides a convenient attachment point for biotin, fluorophores, or solid supports without compromising the bromine handle for further chemical elaboration . This is particularly valuable for creating chemical probes to validate target engagement of imidazo[1,2-a]pyridine-derived inhibitors in pull-down assays or cellular imaging studies, leveraging the scaffold's validated kinase-binding properties [1].

Application
Selection Property
Validation Focus
Kinase-focused library synthesis
Dual orthogonal reactive handles
C6/C8 diversification efficiency
Fragment-based ADME optimization
Distinct logP/TPSA profile
Permeability-solubility trade-off review
Dual NMT/kinase inhibitor exploration
Privileged imidazo[1,2-a]pyridine scaffold
Class-level kinase/NMT target engagement
Chemical probe & affinity conjugation
Primary amine conjugation site
Affinity-labeling and target engagement assays

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